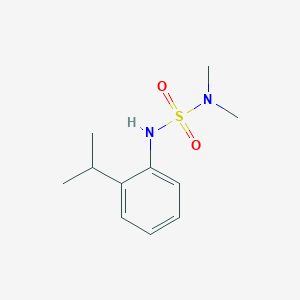
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-N,N-dimethylsulfamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit chloride channels. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes. In
作用機序
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has also been shown to have an allosteric effect on some chloride channels, leading to a decrease in channel opening probability.
Biochemical and Physiological Effects:
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including carbonic anhydrase and ATPases. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has also been shown to have an effect on cell volume regulation, leading to cell swelling or shrinkage depending on the cell type. In addition, N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has been shown to affect the activity of ion channels other than chloride channels, including potassium and calcium channels.
実験室実験の利点と制限
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various cell types. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide is also relatively easy to use, with a simple protocol for adding it to cells or tissues. However, N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has some limitations for lab experiments. It can have off-target effects on other ion channels and enzymes, leading to potential complications in data interpretation. In addition, N'-(2-isopropylphenyl)-N,N-dimethylsulfamide can be toxic to cells at high concentrations, making it important to use appropriate dosages in experiments.
将来の方向性
There are several future directions for research involving N'-(2-isopropylphenyl)-N,N-dimethylsulfamide. One area of interest is the development of more specific inhibitors of chloride channels, which would allow for more precise studies of these channels in various cell types. Another area of interest is the use of N'-(2-isopropylphenyl)-N,N-dimethylsulfamide in combination with other drugs to treat diseases such as cystic fibrosis and epilepsy. Finally, there is potential for the use of N'-(2-isopropylphenyl)-N,N-dimethylsulfamide in the development of new therapies for diseases such as cancer, where chloride channels have been shown to play a role in tumor growth and metastasis.
Conclusion:
In conclusion, N-(2-isopropylphenyl)-N,N-dimethylsulfamide, or N'-(2-isopropylphenyl)-N,N-dimethylsulfamide, is a valuable tool for studying chloride channels and their role in cellular processes. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has a variety of biochemical and physiological effects, and has been widely used in scientific research. While N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has some limitations for lab experiments, it remains an important tool for studying ion channels and their role in disease. There are several future directions for research involving N'-(2-isopropylphenyl)-N,N-dimethylsulfamide, and continued study of this compound is likely to lead to new insights into cellular processes and disease mechanisms.
合成法
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide can be synthesized through a multistep process involving the reaction of 2-isopropylphenol with dimethylsulfamoyl chloride. The resulting product is then purified through crystallization and recrystallization to obtain pure N'-(2-isopropylphenyl)-N,N-dimethylsulfamide.
科学的研究の応用
N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has been widely used in scientific research to study chloride channels and their role in cellular processes. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a valuable tool for studying the function of these channels in various cell types. N'-(2-isopropylphenyl)-N,N-dimethylsulfamide has also been used to study the role of chloride channels in diseases such as cystic fibrosis and epilepsy.
特性
IUPAC Name |
1-(dimethylsulfamoylamino)-2-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)10-7-5-6-8-11(10)12-16(14,15)13(3)4/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXVSVMSCXAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

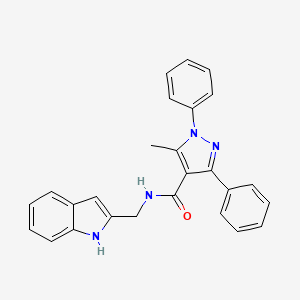
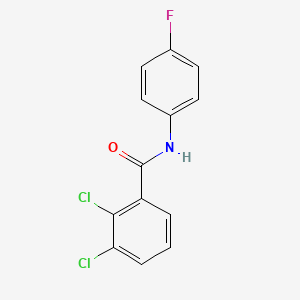
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)
![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![3-[2-(2,5-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5846059.png)
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)
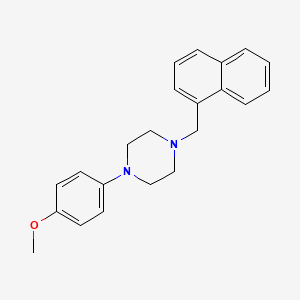

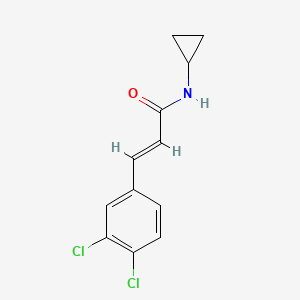
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
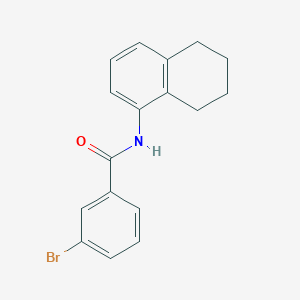
![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)

